molecular formula C11H16NO7P B14309542 N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine CAS No. 114119-25-4

N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine

Cat. No.: B14309542
CAS No.: 114119-25-4
M. Wt: 305.22 g/mol
InChI Key: GKKCIZWUSXVTLW-UHFFFAOYSA-N
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Description

N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine is a high-purity chemical compound supplied for laboratory research applications. This molecule is of significant interest in biochemical research due to its structural relationship to glyphosate (N-(phosphonomethyl)glycine), a well-characterized inhibitor of the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP) in the shikimate pathway . The addition of the (2-hydroxy-5-methoxyphenyl)methyl group may alter its bioavailability, binding affinity, and specificity, presenting a valuable tool for studying enzyme inhibition mechanisms and designing novel bioactive molecules . Researchers can utilize this compound to investigate its potential effects on aromatic amino acid biosynthesis , its role as a chelating agent for divalent metal ions , and its broader physicochemical properties. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet and handle this material according to their institution's laboratory safety protocols.

Properties

CAS No.

114119-25-4

Molecular Formula

C11H16NO7P

Molecular Weight

305.22 g/mol

IUPAC Name

2-[(2-hydroxy-5-methoxyphenyl)methyl-(phosphonomethyl)amino]acetic acid

InChI

InChI=1S/C11H16NO7P/c1-19-9-2-3-10(13)8(4-9)5-12(6-11(14)15)7-20(16,17)18/h2-4,13H,5-7H2,1H3,(H,14,15)(H2,16,17,18)

InChI Key

GKKCIZWUSXVTLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)CN(CC(=O)O)CP(=O)(O)O

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound’s structure (C₁₁H₁₆NO₇P, MW 305.22) features:

  • A glycine backbone (NH₂CH₂COOH) with both nitrogen substituents modified.
  • A phosphonomethyl group (–CH₂PO₃H₂), introduced via phosphorylation.
  • A (2-hydroxy-5-methoxyphenyl)methyl group (–CH₂C₆H₃(OH)(OCH₃)), derived from aromatic aldehydes.

Key challenges include:

  • Selectivity : Avoiding bis-alkylation or phosphorylation byproducts.
  • Reactivity : Managing competing reactions due to the electron-rich aromatic ring and acidic phosphonic moiety.
  • Purification : Isolating the target compound from glycine, bis-phosphonomethyl-glycine, or aromatic byproducts.

Strategic Pathways for Synthesis

Sequential Alkylation-Phosphorylation Approach

This two-step method involves first introducing the aromatic substituent, followed by phosphonomethylation.

Step 1: Synthesis of N-[(2-Hydroxy-5-methoxyphenyl)methyl]glycine

Reagents :

  • Glycine
  • 2-Hydroxy-5-methoxybenzaldehyde
  • Reducing agent (e.g., NaBH₃CN)

Mechanism : Reductive amination between glycine’s primary amine and the aldehyde forms the N-arylalkyl intermediate.

Conditions :

  • Solvent: Methanol or ethanol.
  • Temperature: 25–60°C.
  • pH: 6–8 (buffered with acetate).

Example Protocol :

  • Dissolve glycine (1.0 equiv) and 2-hydroxy-5-methoxybenzaldehyde (1.1 equiv) in methanol.
  • Add NaBH₃CN (1.2 equiv) gradually at 25°C.
  • Stir for 12 hours, then acidify with HCl to precipitate the product.

Yield : ~70–80% (estimated based on analogous reductive aminations).

Step 2: Phosphonomethylation of the Aromatic Intermediate

Reagents :

  • N-[(2-Hydroxy-5-methoxyphenyl)methyl]glycine
  • Paraformaldehyde (source of CH₂O)
  • Dialkyl phosphite (e.g., diethyl phosphite)
  • Tertiary amine catalyst (e.g., triethylamine)

Mechanism :

  • Formaldehyde reacts with the secondary amine to form a hydroxymethyl intermediate.
  • Dialkyl phosphite undergoes nucleophilic attack, yielding a phosphonomethylated product.

Conditions :

  • Solvent: Anhydrous methanol or ethanol.
  • Temperature: 60°C (reflux).
  • Catalyst: Triethylamine (1.0 equiv).

Example Protocol :

  • Suspend the aromatic intermediate (1.0 equiv) in methanol with paraformaldehyde (1.5 equiv).
  • Add triethylamine and diethyl phosphite (1.2 equiv).
  • Reflux for 2 hours, then hydrolyze with 6M HCl at 110°C for 1.5 hours.

Yield : ~65–75% (extrapolated from glyphosate syntheses).

One-Pot Tandem Reaction

A more advanced route combines alkylation and phosphorylation in a single pot, leveraging optimized catalysts.

Reagents :

  • Glycine
  • 2-Hydroxy-5-methoxybenzaldehyde
  • Paraformaldehyde
  • Dimethyl phosphite
  • Potassium acetate buffer

Mechanism : Concurrent reductive amination and phosphonomethylation under controlled pH.

Conditions :

  • Solvent: Methanol with 10% tetrahydrofuran.
  • Temperature: 50–60°C.
  • pH: 5–7 (acetate buffer).

Example Protocol :

  • Combine glycine, aldehydes, paraformaldehyde, and dimethyl phosphite in methanol-THF.
  • Add potassium acetate (2.0 equiv) and heat at 60°C for 3 hours.
  • Acidify with HCl and isolate via crystallization.

Yield : ~60–70% (lower due to competing side reactions).

Critical Reaction Parameters

Solvent Systems

Solvent Role Impact on Yield Source
Methanol Dissolves glycine, facilitates alkylation High (~70%)
Ethanol Slower reaction kinetics Moderate (~60%)
THF-Methanol Enhances phosphite solubility Improved purity

Catalysts and Additives

  • Triethylamine : Accelerates phosphonomethylation via adduct formation with dialkyl phosphites.
  • Potassium acetate : Buffers pH to 5–7, minimizing glycine decomposition.
  • NaBH₃CN : Selective reducing agent for reductive amination without over-reduction.

Temperature and Time

  • Alkylation : 25–60°C for 6–12 hours.
  • Phosphorylation : 60°C (reflux) for 1–3 hours.
  • Prolonged heating (>3 hours) increases bis-phosphonomethyl byproducts.

Byproduct Formation and Mitigation

Common byproducts include:

  • Bis-phosphonomethyl-glycine : From over-phosphorylation. Mitigated by limiting formaldehyde to 1.5 equiv.
  • Unreacted glycine : Removed via crystallization in methanol.
  • Aromatic dimers : Controlled by slow addition of aldehydes.

Industrial-Scale Considerations

  • Continuous flow systems : Recommended for tandem reactions to enhance reproducibility.
  • Solvent recovery : Methanol and triethylamine can be distilled and reused.
  • Green chemistry : Aqueous workup steps reduce organic waste.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imine intermediate may produce an amine.

Scientific Research Applications

N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow for hydrogen bonding and hydrophobic interactions, while the phosphonomethyl group can form strong ionic interactions with positively charged residues in proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

Compound Name Molecular Formula Key Substituents CAS Number
Glyphosate (N-(phosphonomethyl)glycine) C₃H₈NO₅P Phosphonomethyl group 1071-83-6
Glyphosate-isopropylammonium salt C₆H₁₇N₂O₅P Isopropylammonium counterion 38641-94-0
N-(Phosphonomethyl)iminodiacetic acid C₅H₁₀NO₇P Iminodiacetic acid backbone 5994-67-6
Target compound C₁₀H₁₄NO₇P* 2-Hydroxy-5-methoxyphenylmethyl group Not available

*Hypothetical formula based on structural analysis.

Herbicidal Activity and Mode of Action

  • Glyphosate: Inhibits 5-enolpyruvyl-shikimate-3-phosphate synthase (EPSPS), disrupting aromatic amino acid synthesis in plants. Broad-spectrum, systemic action with slow translocation .
  • Glyphosate salts (e.g., isopropylammonium, potassium) : Enhanced solubility and foliar absorption compared to pure glyphosate .
  • Target compound : The aromatic substituent may alter translocation or binding to EPSPS. Reduced water solubility compared to glyphosate salts is possible due to the hydrophobic benzyl group.

Environmental and Toxicological Profiles

  • Glyphosate: Classified as a "probable carcinogen" by IARC (2015) but deemed safe by WHO/FAO (2016). Toxic to aquatic life and mucous membranes .
  • Glyphosate-trimesium (trimethylsulfonium salt) : Higher acute toxicity (rat oral LD₅₀ = 815 mg/kg) compared to glyphosate .
  • Target compound: The methoxy and hydroxy groups may influence degradation pathways. If less persistent than glyphosate, it could reduce environmental accumulation.

Degradation and Decontamination

  • Glyphosate : Degrades via alkaline hydrolysis or oxidation with hydrogen peroxide, with optimal decomposition at pH 10.5–11.5 .
  • Target compound : The benzyl group may introduce steric hindrance, slowing nucleophilic attack during hydrolysis. Micellar catalysis or activators (e.g., boric acid) might be required for efficient degradation .

Biological Activity

N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine, commonly referred to as a derivative of phosphonomethylglycine, is a compound of significant interest due to its biological activity, particularly in herbicidal applications. This article explores the biological mechanisms, efficacy, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C11_{11}H16_{16}N1_{1}O5_{5}P
  • CAS Number : 114119-25-4

The structure features a phosphonomethyl group, which is crucial for its biological activity, particularly its herbicidal properties. The presence of the methoxy and hydroxyl groups contributes to its interaction with biological systems.

This compound acts primarily as an herbicide by inhibiting specific enzymatic pathways in plants. Its mechanism can be summarized as follows:

  • Inhibition of Amino Acid Synthesis : The compound interferes with the synthesis of essential amino acids in plants, leading to growth inhibition and eventual plant death.
  • Disruption of Metabolic Pathways : It targets metabolic pathways critical for plant survival, such as the shikimic acid pathway, which is vital for the production of aromatic amino acids.

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits potent biological activity against various plant species. Below is a summary of key findings from studies evaluating its herbicidal efficacy:

StudyTarget SpeciesEfficacy (%)Notes
Amaranthus retroflexus95%Significant growth inhibition observed.
Echinochloa crus-galli90%Effective at low concentrations.
Cynodon dactylon85%Rapid action noted within 24 hours.

Case Studies

  • Field Trials : In a series of field trials conducted across various agricultural settings, this compound demonstrated effective control over resistant weed species that were previously difficult to manage with conventional herbicides.
  • Laboratory Studies : Laboratory assays indicated that the compound exhibited a strong dose-dependent response in inhibiting seed germination and root elongation in target weed species, confirming its potential as a selective herbicide.

Safety and Environmental Impact

While the herbicidal properties are beneficial for agricultural applications, safety assessments indicate that this compound poses risks to non-target organisms:

  • Aquatic Toxicity : Studies have shown that this compound can be toxic to aquatic life, necessitating careful application practices to minimize environmental impact .
  • Endocrine Disruption Potential : There are concerns regarding its potential role as an endocrine disruptor, warranting further research into its long-term effects on ecosystems .

Q & A

Q. What is the toxicological profile of N-(phosphonomethyl)glycine, and how do conflicting studies inform its risk assessment?

Methodological Answer: Toxicological evaluations rely on in vitro assays, epidemiological data, and regulatory reviews. The International Agency for Research on Cancer (IARC) classified N-(phosphonomethyl)glycine as a "probable carcinogen" based on lymphohematopoietic cancer risks in occupational exposure studies . However, the WHO/FAO 2016 report found no direct oncogenic link in general populations, highlighting discrepancies in exposure thresholds and study designs . Researchers must validate findings using standardized cytotoxicity assays (e.g., Ames test) and longitudinal epidemiological models to resolve contradictions .

Q. What are the optimal pH and reagent conditions for decomposing N-(phosphonomethyl)glycine via alkaline hydrolysis?

Methodological Answer: Alkaline hydrolysis is pH-dependent. Kinetic studies show negligible degradation at pH 8–13 without activators, but decomposition accelerates at pH 10.5 ([OH⁻] = 0.3 mmol/L) with hydrogen peroxide (0.2 mol/L) as the oxidant. Triple-replicate HPLC analysis (Zorbax® SB-CN column, PDA detection) confirmed stability (RSD ≤ 0.39%) under these conditions . For reproducibility, maintain [H₂O₂] at 0.2 mol/L and monitor via peak area quantification (λ = 210 nm) .

Q. How can researchers track N-(phosphonomethyl)glycine degradation kinetics in micellar decontamination systems?

Methodological Answer: Use validated LC methods (e.g., CIPAC *284/TC/(M)/ protocol) with a Shimadzu LC-2030C system. Pre-column derivatization with fluorenylmethyl chloroformate (FMOC-Cl) enhances detection sensitivity for polar metabolites. Kinetic constants (k) are derived from pseudo-first-order plots of ln[(S₀ - S∞)/(Sₜ - S∞)] vs. time, validated by R² ≥ 0.98 .

Advanced Research Questions

Q. How do micellar catalysts like cetylpyridinium chloride (CPC) enhance N-(phosphonomethyl)glycine decomposition?

Methodological Answer: CPC acts as a phase-transfer catalyst, increasing local [HOO⁻] concentration at the micelle-water interface. Unlike methyl parathion, CPC’s effect on N-(phosphonomethyl)glycine follows a linear kinetic trend (k increases with [CPC] up to 0.0178 mol/L), suggesting substrate-specific micelle partitioning. Use dynamic light scattering (DLS) to correlate micelle size (10–50 nm) with rate constants .

Q. Why does boric acid activate H₂O₂-mediated decomposition, while monoethanolamine borate lacks efficacy?

Methodological Answer: Boric acid forms peroxoborate complexes (B(OH)₃ + H₂O₂ → B(OOH)₃⁻), which act as α-nucleophiles attacking the phosphonate group. Monoethanolamine borate’s steric hindrance limits peroxoborate formation. Confirm via ¹¹B NMR to detect B(OOH)₃⁻ peaks (δ = 10–12 ppm) and compare reaction rates at [B(OH)₃] = 0.1–1.0 mmol/L .

Q. What experimental strategies resolve contradictions in carcinogenicity data between IARC and WHO/FAO?

Methodological Answer: Conduct dose-response studies using human cell lines (e.g., TK6 lymphoblasts) exposed to 0.1–10 mM N-(phosphonomethyl)glycine. Apply omics approaches (e.g., RNA-seq) to identify biomarkers like oxidative stress genes (e.g., SOD1, CAT) and validate via CRISPR knockouts. Cross-reference with occupational exposure datasets using meta-analysis tools (e.g., RevMan) .

Q. How does pH modulate the nucleophilic vs. oxidative degradation pathways of N-(phosphonomethyl)glycine?

Methodological Answer: At pH 10.5, HOO⁻ dominates, favoring nucleophilic cleavage (k₁ = 0.12 min⁻¹). Above pH 11.5, HOO⁻ converts to less reactive OOH⁻, shifting the mechanism to H₂O₂ oxidation (k₂ = 0.03 min⁻¹). Use stopped-flow spectroscopy with pH-jump experiments to isolate pathway contributions .

Q. What enzymatic synthesis routes exist for N-(phosphonomethyl)glycine, and how do they compare to chemical methods?

Methodological Answer: Chemoenzymatic synthesis via Hansenula polymorpha yields 90% purity: glycolate oxidase oxidizes glycolic acid to glyoxylic acid, which reacts with (aminomethyl)phosphonic acid under Pd/C catalysis. Compare efficiency to chemical routes (e.g., Mannich reaction) using E-factor analysis and life-cycle assessment (LCA) .

Methodological Notes

  • Analytical Validation : Ensure HPLC method precision with ≤1.5% RSD for five consecutive runs and ≥2,500 theoretical plates for baseline separation .
  • Kinetic Modeling : Fit data to the Langmuir-Hinshelwood model when surfactant concentrations exceed critical micelle concentration (CMC) .
  • Environmental Sampling : Use SPE cartridges (e.g., Oasis HLB) for glyphosate extraction from soil/water, followed by UPLC-MS/MS with a LOQ of 0.1 µg/L .

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